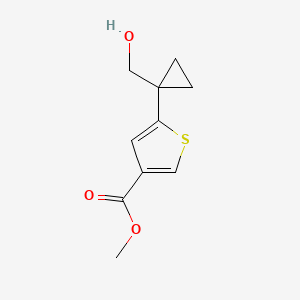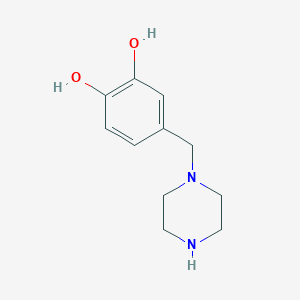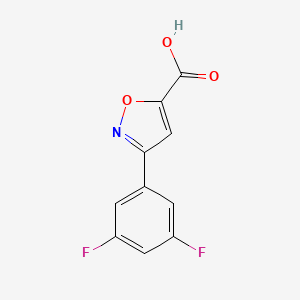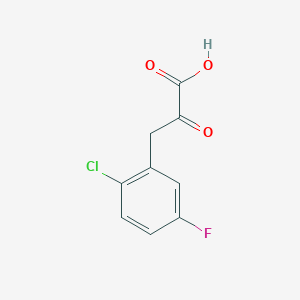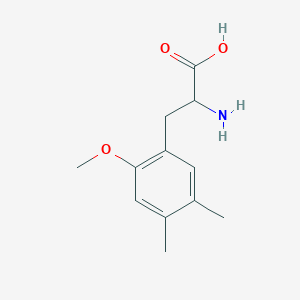
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with methoxy and dimethyl groups, attached to a propanoic acid backbone with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups on the phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The methoxy and dimethyl groups may influence the compound’s lipophilicity and ability to cross biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-Amino-3-(2,4-dimethylphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Lacks the dimethyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The combination of methoxy and dimethyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-4-9(6-10(13)12(14)15)11(16-3)5-8(7)2/h4-5,10H,6,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
QZIUQBIABLBXMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)OC)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





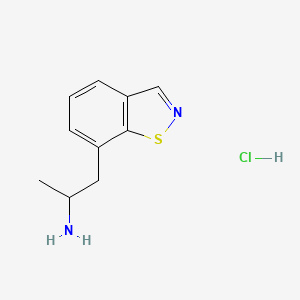
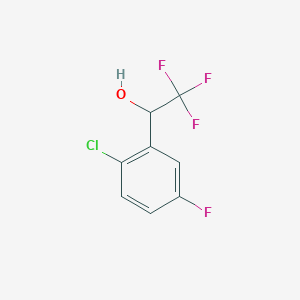

![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

